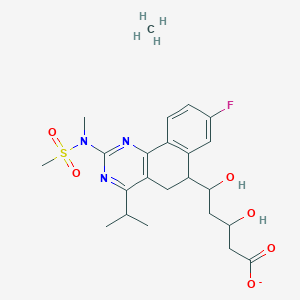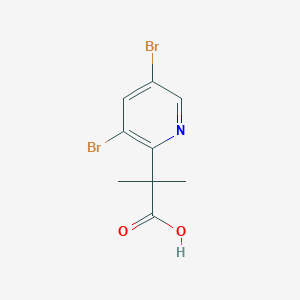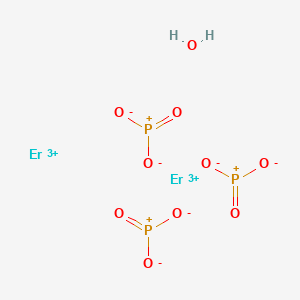
Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate is a synthetic compound that belongs to the family of oxane-2-carboxylates. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is known for its diverse biological activities and is used as a building block for the synthesis of complex carbohydrates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate involves multiple steps. One common method includes the protection of hydroxyl groups using benzyl groups and the introduction of acetyloxy groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. The detailed synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the structure.
Substitution: Substitution reactions are common to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may result in deprotected or modified structures .
Aplicaciones Científicas De Investigación
Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
- Benzyl 2,3,4-tri-O-benzyl-D-glucuronate
- 1-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranuronsaeure-benzylester .
Uniqueness
Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate is unique due to its specific combination of functional groups and protective groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C36H36O8 |
|---|---|
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C36H36O8/c1-26(37)43-36-34(41-24-29-18-10-4-11-19-29)32(40-23-28-16-8-3-9-17-28)31(39-22-27-14-6-2-7-15-27)33(44-36)35(38)42-25-30-20-12-5-13-21-30/h2-21,31-34,36H,22-25H2,1H3 |
Clave InChI |
NCINNHLQNZDTRP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12278692.png)




![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)



![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)

![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)
